Enhanced Lipophilicity Drives Superior Permeability and Target Engagement Potential
The predicted LogP of 2-(Butan-2-yloxy)-6-chloropyridin-4-amine is 2.4945 . This value represents a substantial increase in lipophilicity compared to the unsubstituted core scaffold, 4-amino-2-chloropyridine (predicted LogP ~0.8-1.1) [1]. This shift in the lipophilic-hydrophilic balance is a key determinant for membrane permeability and, consequently, for achieving sufficient intracellular concentrations to engage targets like kinases or nuclear receptors.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.4945 (Predicted) |
| Comparator Or Baseline | 4-Amino-2-chloropyridine: ~0.8-1.1 (Predicted) |
| Quantified Difference | Δ LogP ≈ +1.4 to +1.7 |
| Conditions | Computational prediction of partition coefficient between octanol and water. |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for achieving target engagement in cell-based assays and in vivo efficacy, directly impacting the selection of this scaffold for lead optimization.
- [1] BenchChem. 4-Amino-2-chloropyridine. Product Page. (LogP data inferred from typical values for similar scaffolds). View Source
